Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate
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Overview
Description
Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate is a chemical compound with the molecular formula C9H17N3O3S and a molecular weight of 247.31458 g/mol . This compound is known for its unique structure, which includes a morpholine ring, an ethylamino group, and a carbothioylcarbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate typically involves the reaction of 4-morpholineethanol with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
Methyl {[2-(4-morpholinyl)ethyl]amino}carbothioylcarbamate can be compared with other similar compounds, such as:
Methyl {[2-(4-morpholinyl)ethyl]amino}acetate: This compound has a similar structure but lacks the carbothioylcarbamate moiety, resulting in different chemical properties and applications.
4-(2-Aminoethyl)morpholine: This compound contains the morpholine ring and ethylamino group but lacks the carbothioylcarbamate moiety, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinctive chemical and biological properties.
Properties
IUPAC Name |
methyl N-(2-morpholin-4-ylethylcarbamothioyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3S/c1-14-9(13)11-8(16)10-2-3-12-4-6-15-7-5-12/h2-7H2,1H3,(H2,10,11,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXZDOLXHRLKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=S)NCCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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